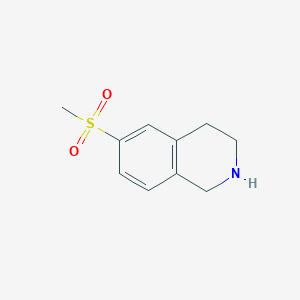
1,5,7-Trimethylindan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16 It is a derivative of indan, characterized by the presence of three methyl groups attached to the indan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For example, the reaction of indan with methyl iodide in the presence of a strong acid catalyst can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic alkylation of indan using methylating agents such as methanol or dimethyl ether. The reaction is typically carried out in the presence of a solid acid catalyst at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
1,5,7-Trimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,5,7-Trimethylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5,7-trimethylindan involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-Trimethylindan
- 1-Phenyl-1,3,3-trimethylindan
Comparison
1,5,7-Trimethylindan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
54340-88-4 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,5,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
NHUDOXBAZXTOGS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC(=CC(=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)




